molecular formula C7H4BrNS B1268464 3-Bromothieno[3,2-c]pyridine CAS No. 28783-18-8

3-Bromothieno[3,2-c]pyridine

Cat. No. B1268464
Key on ui cas rn: 28783-18-8
M. Wt: 214.08 g/mol
InChI Key: AELJTKUDYYGBSY-UHFFFAOYSA-N
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Patent
US04902694

Procedure details

To a solution of 5.4 g of thieno[3,2-c]pyridine and 120 ml of 48% (w/w) hydrobromic acid was added a solution of 4.4 ml of bromine in 60 ml of 48% (w/w) hydrobromic acid. A solid precipitated out of solution and the resultant mixture was maintained at 105° C. for 6 hours in a sealed vessel after which it was allowed to cool to room temperature overnight. The mixture was then poured over ice layered with methylene chloride and the mixture was made basic (pH9) with ammonium hydroxide. The layers were separated and the aqueous layer was extracted two times with methylene chloride. The combined extracts were refrigerated overnight and then dried over magnesium sulfate to render a tan solid, a portion of which was taken up in 300 ml of diethyl ether. An insoluble material formed and was removed by filtration. The diethyl ether was concentrated to about 50 ml from which crystals of the desired subtitle intermediate formed and were collected.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.[BrH:10].BrBr>>[Br:10][C:3]1[C:4]2[CH:5]=[N:6][CH:7]=[CH:8][C:9]=2[S:1][CH:2]=1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
S1C=CC=2C=NC=CC21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
4.4 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid precipitated out of solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was then poured over ice
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
An insoluble material formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The diethyl ether was concentrated to about 50 ml from which crystals of the desired subtitle intermediate
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CSC2=C1C=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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